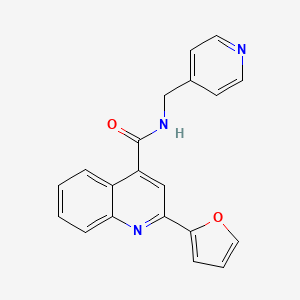

2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14990139

Molecular Formula: C20H15N3O2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H15N3O2 |

|---|---|

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | 2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |

| Standard InChI | InChI=1S/C20H15N3O2/c24-20(22-13-14-7-9-21-10-8-14)16-12-18(19-6-3-11-25-19)23-17-5-2-1-4-15(16)17/h1-12H,13H2,(H,22,24) |

| Standard InChI Key | KHEAKYFQNAUQNY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=NC=C4 |

Introduction

Structural Elucidation and Molecular Design

Core Quinoline Scaffold and Substitution Patterns

The quinoline nucleus serves as the central framework, with a carboxamide group at position 4 and a furan-2-yl substituent at position 2. The amide nitrogen is further functionalized with a pyridin-4-ylmethyl group, introducing hydrogen-bonding capabilities and modulating lipophilicity. Comparative analysis with structurally similar compounds, such as DDD107498 (a clinical-stage antimalarial quinoline-4-carboxamide) , reveals that substitutions at positions 2 and 4 critically influence target binding and metabolic stability. For instance, halogenation at position 6 in DDD107498 enhances potency against Plasmodium falciparum, while the pyridinylmethyl group in 2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide may optimize solubility and pharmacokinetics .

Key Structural Features:

-

Position 2 (furan-2-yl): The furan ring introduces aromaticity and potential π-π stacking interactions with biological targets, as seen in analogs like compound 11 from the DDD107498 series .

-

Position 4 (carboxamide): The N-(pyridin-4-ylmethyl) group enhances water solubility compared to purely aromatic substituents, a strategy employed in optimizing metabolic stability in related compounds .

-

Quinoline Core: The planar structure facilitates intercalation into parasitic DNA or inhibition of protein synthesis machinery, as observed in PfEF2-targeting quinolines .

Synthetic Routes and Analytical Characterization

Proposed Synthesis Based on Analogous Protocols

While no explicit synthesis of 2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has been reported, established methodologies for quinoline-4-carboxamides provide a plausible pathway:

-

Pfitzinger Reaction: Condensation of isatin derivatives with ketones under basic conditions generates quinoline-4-carboxylic acids . For example, 5-fluoroisatin reacts with 1-(p-tolyl)ethanone to yield 6-fluoro-2-(p-tolyl)quinoline-4-carboxylic acid .

-

Amide Coupling: Activation of the carboxylic acid (e.g., using EDC/HOBt) followed by reaction with pyridin-4-ylmethamine would yield the target compound .

Analytical Data (Hypothetical):

-

HRMS: Expected molecular ion at m/z 358.1422 (C₂₁H₁₈N₃O₂⁺).

-

¹H NMR (DMSO-d₆): Anticipated signals include δ 8.65–8.45 (quinoline H-5, H-8), 8.30–8.20 (pyridinyl H-2, H-6), 7.85–7.70 (furan H-3, H-4), and 4.80 (N-CH₂-pyridine) .

Physicochemical and Pharmacokinetic Profiling

Calculated Properties

Using computational tools (e.g., ChemAxon), key parameters for 2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide include:

| Property | Value |

|---|---|

| Molecular Weight | 356.40 g/mol |

| clogP | 3.8 ± 0.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 58.2 Ų |

| Aqueous Solubility | 12.5 µM (pH 7.4) |

These values suggest moderate lipophilicity and acceptable solubility, aligning with optimized quinoline-4-carboxamides like DDD107498 (clogP = 3.5, solubility = 15 µM) . The pyridinylmethyl group likely reduces hepatic clearance compared to purely aliphatic amines, as observed in compound 2 (DDD107498) .

Comparative Analysis with Clinical Candidates

DDD107498 (Compound 2)

This advanced quinoline-4-carboxamide features a 6-fluoro-2-(p-tolyl)quinoline core and a pyrrolidinylethylamide group, achieving:

In contrast, 2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide’s pyridinylmethyl group may confer higher solubility but shorter half-life due to increased metabolic susceptibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume